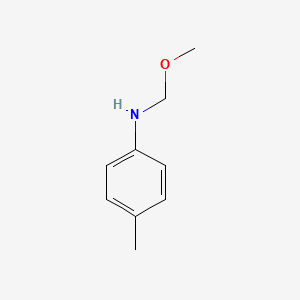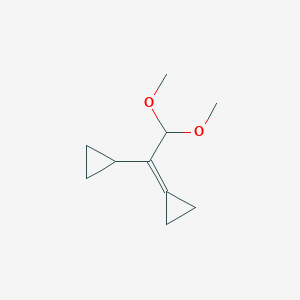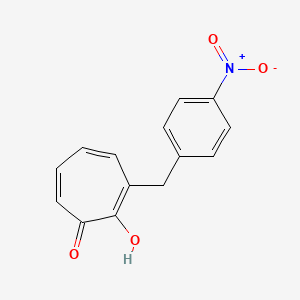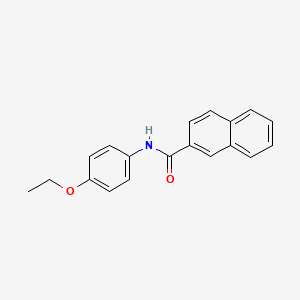
N-(4-ethoxyphenyl)naphthalene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethoxyphenyl)naphthalene-2-carboxamide is an organic compound with the molecular formula C19H17NO2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features an ethoxyphenyl group attached to the naphthalene ring via a carboxamide linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)naphthalene-2-carboxamide typically involves the reaction of 4-ethoxyaniline with naphthalene-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as phosphorus trichloride (PCl3) or a carbodiimide like N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent such as dichloromethane or chlorobenzene. The reaction mixture is usually heated under reflux conditions to facilitate the formation of the amide bond .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-ethoxyphenyl)naphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr3).
Major Products Formed
Oxidation: Formation of naphthalene-2-carboxylic acid derivatives.
Reduction: Formation of naphthylamines or naphthyl alcohols.
Substitution: Formation of halogenated, nitrated, or alkylated naphthalene derivatives.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of N-(4-ethoxyphenyl)naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes such as topoisomerases, which are essential for DNA replication and cell division. This inhibition can lead to the disruption of cancer cell proliferation and induce apoptosis (programmed cell death) . Additionally, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and protein function .
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-ethoxyphenyl)naphthalene-2-carboxamide
- N-(4-bromo-3-trifluoromethylphenyl)naphthalene-2-carboxamide
- N-(3,5-bis(trifluoromethyl)phenyl)naphthalene-2-carboxamide
Uniqueness
N-(4-ethoxyphenyl)naphthalene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the ethoxy group at the para position of the phenyl ring enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .
Propiedades
Número CAS |
443672-28-4 |
|---|---|
Fórmula molecular |
C19H17NO2 |
Peso molecular |
291.3 g/mol |
Nombre IUPAC |
N-(4-ethoxyphenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C19H17NO2/c1-2-22-18-11-9-17(10-12-18)20-19(21)16-8-7-14-5-3-4-6-15(14)13-16/h3-13H,2H2,1H3,(H,20,21) |
Clave InChI |
FZPKXAQMHYOGIG-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(Methylsulfanyl)phenyl]-5-phenyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B14144517.png)
![4,4-Bis(trifluoromethyl)bicyclo[3.2.0]hepta-2,6-diene](/img/structure/B14144533.png)
![Methyl 2-[(dimethylcarbamothioyl)amino]benzoate](/img/structure/B14144537.png)



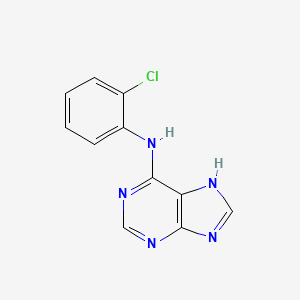
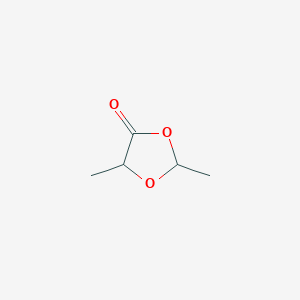
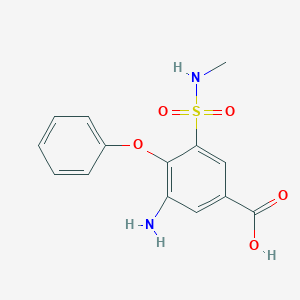
![methyl 4-(5,6-dimethyl-4-oxo-2,3-dihydro-1H-thieno[2,3-d]pyrimidin-2-yl)benzoate](/img/structure/B14144585.png)

